Cas no 21874-55-5 (methyl 6-chloro-3-methoxypyrazine-2-carboxylate)
methyl 6-chloro-3-methoxypyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 6-chloro-3-methoxypyrazine-2-carboxylate
- DA-43218
- EN300-5199465
- 21874-55-5
- AB60441
- SCHEMBL11726239
-
- Inchi: 1S/C7H7ClN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3
- InChI Key: DJVMKDYVNITHHS-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(C(=O)OC)=N1)OC
Computed Properties
- Exact Mass: 202.0145198Da
- Monoisotopic Mass: 202.0145198Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 61.3Ų
methyl 6-chloro-3-methoxypyrazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00CBYA-50mg |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 50mg |
$452.00 | 2023-12-18 | |
| 1PlusChem | 1P00CBYA-100mg |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 100mg |
$643.00 | 2023-12-18 | |
| 1PlusChem | 1P00CBYA-250mg |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 250mg |
$893.00 | 2023-12-18 | |
| 1PlusChem | 1P00CBYA-500mg |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 500mg |
$1370.00 | 2023-12-18 | |
| 1PlusChem | 1P00CBYA-1g |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 1g |
$1740.00 | 2023-12-18 | |
| 1PlusChem | 1P00CBYA-2.5g |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 2.5g |
$3350.00 | 2023-12-18 | |
| 1PlusChem | 1P00CBYA-5g |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 5g |
$4926.00 | 2023-12-18 | |
| 1PlusChem | 1P00CBYA-10g |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 10g |
$7277.00 | 2023-12-18 | |
| Aaron | AR00CC6M-50mg |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 50mg |
$459.00 | 2025-02-14 | |
| Aaron | AR00CC6M-100mg |
METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE |
21874-55-5 | 95% | 100mg |
$672.00 | 2025-02-14 |
methyl 6-chloro-3-methoxypyrazine-2-carboxylate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on methyl 6-chloro-3-methoxypyrazine-2-carboxylate
Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS No. 21874-55-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS No. 21874-55-5) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, characterized by its pyrazine core structure, has garnered considerable attention due to its utility in the development of various bioactive molecules. The presence of both chloro and methoxy substituents on the pyrazine ring enhances its reactivity, making it a valuable building block for synthesizing complex pharmacophores.
The chemical structure of methyl 6-chloro-3-methoxypyrazine-2-carboxylate consists of a pyrazine ring substituted at the 6-position with a chloro group and at the 3-position with a methoxy group, while the 2-position is esterified with a methyl group. This specific arrangement imparts unique electronic and steric properties, which are exploited in various synthetic pathways. The chloro group, in particular, serves as a versatile handle for further functionalization, enabling the introduction of diverse pharmacological groups through nucleophilic substitution reactions.
In recent years, methyl 6-chloro-3-methoxypyrazine-2-carboxylate has been extensively utilized in the synthesis of novel therapeutic agents. One notable area of application is in the development of antiviral and antibacterial compounds. The pyrazine scaffold is a common motif in many bioactive molecules, and modifications to this core structure have led to the discovery of several promising candidates. For instance, recent studies have demonstrated the efficacy of derivatives of this compound in inhibiting viral proteases, which are crucial for the replication of RNA viruses.
Moreover, the pharmaceutical industry has leveraged the reactivity of methyl 6-chloro-3-methoxypyrazine-2-carboxylate to develop new classes of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are implicated in various diseases, including cancer. By incorporating this compound into kinase inhibitors, researchers have been able to design molecules that selectively target specific kinases, thereby minimizing side effects associated with broader-spectrum inhibitors.
The synthesis of methyl 6-chloro-3-methoxypyrazine-2-carboxylate itself is an intriguing process that highlights its synthetic utility. One common synthetic route involves the condensation of malonic esters with hydrazines followed by chlorination and methylation steps. This method not only provides a straightforward pathway to the desired product but also showcases the compound's ability to undergo multiple functionalization steps without significant degradation.
Recent advancements in green chemistry have also influenced the synthesis of methyl 6-chloro-3-methoxypyrazine-2-carboxylate. Researchers are increasingly focusing on developing more sustainable synthetic methodologies that minimize waste and reduce environmental impact. For example, catalytic processes that utilize recyclable catalysts or solvent-free reactions have been explored as alternatives to traditional synthetic routes. These innovations not only enhance efficiency but also align with global efforts to promote sustainable practices in pharmaceutical manufacturing.
The biological activity of derivatives of methyl 6-chloro-3-methoxypyrazine-2-carboxylate has been extensively studied in preclinical models. These studies have revealed promising results in various therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective effects. The ability to modify different positions on the pyrazine ring allows for fine-tuning of biological activity, enabling researchers to develop compounds with enhanced potency and selectivity.
In conclusion, methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS No. 21874-55-5) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.
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